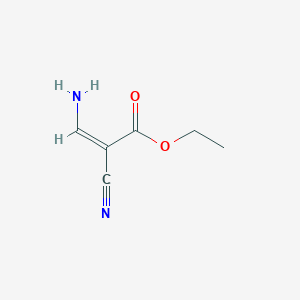

ethyl (Z)-3-amino-2-cyanoprop-2-enoate

説明

Ethyl (Z)-3-amino-2-cyanoprop-2-enoate is a compound that has been the subject of various research studies due to its potential applications in organic synthesis and pharmaceutical chemistry. The compound is characterized by the presence of an amino group, a cyano group, and an ethyl ester moiety, which contribute to its reactivity and make it a versatile intermediate for the synthesis of heterocyclic compounds and other organic molecules .

Synthesis Analysis

The synthesis of this compound and its derivatives has been achieved through various methods. One approach involves the coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by a ruthenium complex, which yields ethyl 2-cyano-3-alkoxypent-2-enoates . Another method includes the reaction between ethyl cyanoacetate and different imidates in a basic medium, leading to the formation of the Z-isomer of the compound . Additionally, nucleophilic vinylic substitutions of ethyl 3-aryl-3-chloro-2-cyanopropenoates with primary and secondary amines have been used to prepare some new (Z)-ethyl 3-amino-3-aryl-2-cyanopropenoates .

Molecular Structure Analysis

The molecular structure of this compound has been elucidated using techniques such as X-ray crystallography, which has allowed for the determination of the Z-isomer configuration and the analysis of the compound's solid-state structure . The studies have revealed details such as bond distances, angles, and the presence of noncovalent interactions like hydrogen bonding and π-π stacking, which are crucial for the stability and self-assembly of the molecules in the crystalline state .

Chemical Reactions Analysis

This compound undergoes various chemical reactions that are useful in synthetic chemistry. For instance, the amino group can participate in nucleophilic substitution reactions, leading to the formation of heteroaryl substituted β-amino-α,β-dehydro-amino acid derivatives and heterocyclic systems . The compound can also be used as a reagent in the synthesis of fused 3-aminopyranones and azolopyrimidinones, showcasing its utility in the construction of complex molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been characterized using various spectroscopic methods, including IR, UV, 1H and 13C NMR spectroscopy. These studies provide information on the functional groups present, the tautomeric forms of the compounds, and the electronic environment of the molecules . The crystal packing of these compounds is influenced by noncovalent interactions, which are important for understanding the material's properties and potential applications .

科学的研究の応用

Crystal Structure and Interactions

Ethyl (Z)-3-amino-2-cyanoprop-2-enoate has been studied for its unique crystal packing and interactions. Zhang et al. (2011) discovered rare N⋯π and O⋯π interactions in the crystal packing of this compound, forming a zigzag double-ribbon and double-column structures (Zhang, Wu, & Zhang, 2011). Another study by Zhang et al. (2012) identified an unusual non-hydrogen bond type C⋯π interaction in this compound, offering insights into electrostatic interactions (Zhang, Tong, Wu, & Zhang, 2012).

Synthesis and Transformation

Grigoryan (2018) highlighted an efficient method for synthesizing benzo[h]quinazolines using this compound, indicating its importance in creating new heterocyclic systems (Grigoryan, 2018). Zribi et al. (2013) demonstrated its use in synthesizing various β-enamino esters, showcasing its versatility in producing desired heterocycles (Zribi, Belhouchet, & Chabchoub, 2013).

Nonlinear Optical Properties

Abdullmajed et al. (2021) synthesized Schiff base compounds derived from ethyl-4-amino benzoate, related to this compound, and studied their nonlinear optical properties, indicating potential applications in optical limiting (Abdullmajed, Sultan, Al-Asadi, Hassan, Ali, & Emshary, 2021).

Tyrosinase Inhibition and Transportation Behavior

Chaves et al. (2018) synthesized derivatives of this compound and tested their inhibition against tyrosinase activity, highlighting its potential in enzyme inhibition and transportation behavior studies (Chaves, Santos, DE Oliveira, Sant’Anna, Ferreira, Echevarria, & Netto-Ferreira, 2018).

作用機序

Mode of Action

It’s hypothesized that the compound may interact with its targets through a series of chemical reactions, possibly involving nucleophilic substitution or free radical reactions .

Action Environment

The action, efficacy, and stability of ethyl (2Z)-3-amino-2-cyanoprop-2-enoate could be influenced by various environmental factors These could include pH, temperature, and the presence of other compounds or enzymes

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl (Z)-3-amino-2-cyanoprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-10-6(9)5(3-7)4-8/h3H,2,7H2,1H3/b5-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFFRQTXGJMKDQ-HYXAFXHYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\N)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025526 | |

| Record name | 3-Amino-2-cyano-(Z)-2-propenoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67710-34-3 | |

| Record name | 3-Amino-2-cyano-(Z)-2-propenoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B3008980.png)

![5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride](/img/structure/B3008985.png)

![N-benzyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3008987.png)

![8-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3008990.png)

![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B3008992.png)

![(E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3008996.png)

![{2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B3008997.png)

![ethyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B3009000.png)

![N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide](/img/structure/B3009001.png)